molecular formula C8H17NO2 B3136259 2-(Hexylamino)acetic acid CAS No. 41331-10-6

2-(Hexylamino)acetic acid

Cat. No.: B3136259
CAS No.: 41331-10-6
M. Wt: 159.23 g/mol
InChI Key: DAQPDSNNUNDKNX-UHFFFAOYSA-N
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Description

Amino-substituted acetic acids are a class of organic compounds where an amino group (or its derivatives) is attached to the acetic acid backbone. These compounds exhibit diverse chemical and biological properties, making them relevant in industrial, pharmaceutical, and biochemical research. Below, we compare key examples from the evidence, including 2-(Hydroxyamino)acetic acid, 2-Acetamidoacetic acid, and others.

Properties

IUPAC Name

2-(hexylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-9-7-8(10)11/h9H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQPDSNNUNDKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexylamino)acetic acid typically involves the reaction of hexylamine with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a base to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H13NH2+ClCH2COOHC6H13NHCH2COOH+HCl\text{C}_6\text{H}_{13}\text{NH}_2 + \text{ClCH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_{13}\text{NHCH}_2\text{COOH} + \text{HCl} C6​H13​NH2​+ClCH2​COOH→C6​H13​NHCH2​COOH+HCl

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalysts to improve yield and purity. The specific details of industrial methods are often proprietary, but they generally aim to optimize reaction conditions, minimize by-products, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Hexylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

2-(Hexylamino)acetic acid is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a building block for pharmaceutical agents.

    Industry: Application in polymer synthesis and surface modification to enhance material properties.

Mechanism of Action

The mechanism of action of 2-(Hexylamino)acetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in drug development, it may act as a precursor to active pharmaceutical ingredients that interact with enzymes or receptors in the body. The exact pathways and targets can vary widely based on the specific derivative or application being studied .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
2-(Hydroxyamino)acetic acid 3545-78-6 C₂H₅NO₃ 91.07 Hydroxyamino group (-NHOH)
2-Acetamidoacetic acid Not provided Not provided Not provided Acetamido group (-NHCOCH₃)
2-(Methylamino)-2-oxoacetic acid 29262-58-6 C₃H₅NO₃ 107.08 Methylamino and ketone groups
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid 99189-60-3 C₁₀H₁₇NO₃ 199.25 Cyclohexyl and amino-oxoethyl groups
2-Aminohex-4-enoic acid 27751-85-5 C₆H₁₁NO₂ 129.16 Unsaturated hexene chain
2-(Ethenylamino)acetic acid 56512-51-7 C₄H₇NO₂ 101.10 Ethenyl (vinyl) substituent

Key Observations :

  • Substituent Diversity: The compounds vary in substituent complexity, from simple methylamino groups (C₃H₅NO₃) to bulky cyclohexyl derivatives (C₁₀H₁₇NO₃) .
  • Molecular Weight : Larger substituents (e.g., cyclohexyl) significantly increase molecular weight (199.25 vs. 91.07 for smaller analogs) .

Key Observations :

  • Acute Toxicity: Both 2-(Hydroxyamino)acetic acid and 2-Acetamidoacetic acid are harmful if swallowed (H302) .
  • Environmental Risks: 2-(Hydroxyamino)acetic acid requires stringent containment to prevent environmental contamination .

Key Observations :

  • Biochemical Research: The cyclohexyl derivative (C₁₀H₁₇NO₃) is explicitly used for studying protein interactions and enzyme functionality .
  • Industrial Relevance: 2-(Hydroxyamino)acetic acid is noted for industrial applications but requires careful safety protocols .

Biological Activity

2-(Hexylamino)acetic acid, also known as hexylglycine, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C8_{8}H17_{17}N1_{1}O2_{2}
  • CAS Number : 41331-10-6
  • Molecular Weight : 159.23 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular processes, enzyme interactions, and potential therapeutic applications.

  • Enzyme Interaction :
    • This compound has been shown to interact with various enzymes, potentially modulating their activity. For instance, it may influence metabolic pathways involving amino acids and neurotransmitter synthesis.
  • Cell Signaling :
    • The compound may affect cell signaling pathways, influencing processes such as apoptosis, proliferation, and inflammation.
  • Transport Mechanisms :
    • Hexylglycine may utilize specific transport systems to cross cell membranes, impacting its bioavailability and efficacy.

Case Studies

  • Antiparasitic Activity :
    • In a study focusing on antiparasitic agents against Trypanosoma cruzi and Toxoplasma gondii, derivatives of 2-(alkylamino)acetic acids were evaluated. While hexylglycine itself showed limited direct activity against T. cruzi, related compounds demonstrated significant inhibition of T. gondii growth with IC50_{50} values as low as 0.051 μM against target enzymes involved in the parasite's metabolism .
  • Neurotransmitter Modulation :
    • Research indicates that hexylglycine may influence neurotransmitter systems, particularly in the context of amino acid neurotransmitters like glycine. Its structural similarity allows it to act as a glycine receptor agonist, which could have implications in neurological disorders .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntiparasiticLimited activity against T. cruzi
Neurotransmitter ModulationPotential glycine receptor agonist
Enzyme InteractionModulation of metabolic enzymes

Pharmacokinetics

The pharmacokinetics of this compound remains underexplored; however, studies suggest that its absorption and metabolism are influenced by its lipophilicity due to the hexyl group. This characteristic may enhance its ability to cross biological membranes and reach target sites effectively.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing 2-(Hexylamino)acetic acid?

  • Methodological Answer : The synthesis typically involves reacting hexylamine with a glycine derivative under controlled conditions. details a procedure yielding 91% purity using a two-step reaction: (1) alkylation of hexylamine with chloroacetic acid derivatives, followed by (2) purification via recrystallization. Key parameters include maintaining a temperature of 0–5°C during NaBr/TEMPO-catalyzed oxidation (similar to methods in ) and using acetone as a solvent. Characterization via 1H^1H-NMR (δ 0.92 ppm for terminal methyl; 3.46 ppm for methylene adjacent to the amino group) and HRMS confirms structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. 1H^1H-NMR identifies proton environments (e.g., alkyl chain signals at δ 1.35–1.67 ppm and the methylene group at δ 3.46 ppm), while 13C^{13}C-NMR confirms carbonyl (δ 170.9 ppm) and aliphatic carbons. HRMS (e.g., [M+H]+ 160.1343) validates molecular weight. For purity assessment, HPLC or LC-MS is recommended, as demonstrated in for related compounds .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Storage should be at 2–8°C in airtight, light-resistant containers. Spill management requires inert absorbents (e.g., sand) and disposal via certified hazardous waste channels, as outlined in safety data sheets () .

Q. How is purity assessed during the synthesis of this compound?

  • Methodological Answer : Combustion analysis and chromatographic methods (e.g., HPLC with UV detection at 210–220 nm) are standard. highlights the use of column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate >95% pure intermediates. For final products, melting point determination (e.g., 196–199°C in ) and 1H^1H-NMR integration ratios confirm purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in this compound synthesis?

  • Methodological Answer : Adjusting stoichiometry, catalysts, and temperature reduces side reactions. demonstrates that NaBr/TEMPO oxidation at 0–5°C suppresses over-oxidation. Using excess hexylamine (1.2 equiv) ensures complete alkylation. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify optimal reaction termination points. For scale-up, flow chemistry may enhance reproducibility .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate using multiple techniques. For example, if 1H^1H-NMR signals overlap, use 13C^{13}C-NMR DEPT-135 to distinguish CH2_2/CH3_3 groups. X-ray crystallography (via SHELX software in ) provides definitive confirmation. If HRMS data conflicts with theoretical values, recalibrate the instrument using certified standards (e.g., sodium formate clusters) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like farnesyl diphosphate synthase ( ). Parameterize force fields using DFT-calculated partial charges. Validate predictions with in vitro assays (e.g., IC50_{50} measurements). highlights similar workflows for studying neuroactive compounds .

Q. What methods troubleshoot persistent impurities in synthesized this compound?

  • Methodological Answer : Identify impurities via LC-MS/MS fragmentation patterns. If unreacted hexylamine remains, introduce a scavenger resin (e.g., polystyrene-bound isocyanate) during workup. For polar by-products, optimize gradient elution in preparative HPLC. achieved 99.8% purity using iterative recrystallization in acetone/water mixtures .

Q. How are bioactivity studies designed for this compound derivatives?

  • Methodological Answer : Prioritize derivatives based on QSAR models. For antimicrobial testing, use broth microdilution assays (CLSI guidelines). details cytotoxicity assays (MTT protocol) against human cell lines. For enzyme inhibition, perform kinetic analyses (Lineweaver-Burk plots) at varying substrate concentrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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